N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a thiophene core substituted with a carboxamide group at position 2 and an N-ethylphenylsulfonamido group at position 2. The benzo[d][1,3]dioxol-5-ylmethyl moiety is linked via the carboxamide nitrogen. While direct pharmacological data for this specific compound are absent in the provided evidence, its structural analogs (e.g., thiophene- and benzodioxole-containing derivatives) have been studied for applications in medicinal chemistry and agrochemicals .
Properties
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-2-23(30(25,26)16-6-4-3-5-7-16)17-10-11-29-20(17)21(24)22-13-15-8-9-18-19(12-15)28-14-27-18/h3-12H,2,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKKTFCMCQHORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a thiophene ring, and a sulfonamide group. Its molecular formula is , with a molecular weight of 372.44 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been primarily investigated in relation to its anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxol moiety exhibit significant anticancer properties. A study involving similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency.
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
These findings indicate that the compound may induce apoptosis through mechanisms such as EGFR inhibition and modulation of mitochondrial apoptosis pathways, specifically affecting proteins like Bax and Bcl-2 .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown potential as an antimicrobial agent. Studies on related benzo[d][1,3]dioxole derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for these derivatives were notably low, indicating strong antimicrobial effects.
The mechanisms underlying the biological activities of this compound are multifaceted:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in various cancers.
- Apoptosis Induction : It can trigger intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Antimicrobial Mechanisms : The sulfonamide group may interfere with bacterial folate synthesis pathways, contributing to its antibacterial efficacy.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- A study on thiourea derivatives incorporating benzo[d][1,3]dioxole moieties showed promising anticancer effects across multiple cell lines with mechanisms involving cell cycle arrest and apoptosis induction .
- Another investigation into dioxole-containing compounds revealed their potential as effective antifungal agents against resistant strains of Candida species, providing insights into their application in treating fungal infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-chlorobenzo[b]thiophene-2-carboxamide
- Molecular Formula: C₁₇H₁₂ClNO₃S (vs. C₂₀H₁₉N₂O₅S₂ for the target compound)
- Molar Mass : 345.8 g/mol (vs. 447.5 g/mol for the target)
- Key Differences: The analog replaces the N-ethylphenylsulfonamido group with a chlorine atom at position 3 of the benzo[b]thiophene core.
| Property | Target Compound | 3-Chloro Analog |
|---|---|---|
| Core Structure | Thiophene-2-carboxamide | Benzo[b]thiophene-2-carboxamide |
| Position 3 Substituent | N-Ethylphenylsulfonamido | Chlorine |
| Molecular Weight | 447.5 g/mol | 345.8 g/mol |
| Key Functional Groups | Sulfonamide, benzodioxole | Halogen, benzodioxole |
Thiazole-Based Analogs
Compounds such as 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 35, ) share the benzodioxole and carboxamide motifs but differ in core heterocycle (thiazole vs. thiophene) and substituents:
- Trifluoromethoxy Group : Introduces strong electron-withdrawing effects, which may stabilize metabolic degradation compared to the target compound’s ethylphenylsulfonamido group .
Sulfonamide-Containing Agrochemicals
Pesticide chemicals like sulfentrazone () share the sulfonamide group but feature triazole or pyridine cores instead of thiophene. Key contrasts include:
- Bioactivity: Sulfentrazone acts as a herbicide via protoporphyrinogen oxidase inhibition, while the target compound’s lack of a triazole ring suggests divergent mechanisms.
- Substituent Effects : The ethyl group in the target compound may reduce phytotoxicity compared to dichlorophenyl groups in etobenzanid () .
Research Implications and Gaps
- Pharmacological Data: No direct cytotoxicity or enzyme inhibition data are available for the target compound. Testing via assays like the Mosmann assay () could elucidate its bioactivity profile.
- Metabolic Stability : The ethyl group in the sulfonamido moiety may improve metabolic stability over methyl or chlorine substituents in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
